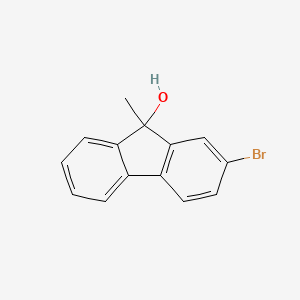

2-Bromo-9-methyl-9H-fluoren-9-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-methylfluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-14(16)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZPKMRBSAXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis of Substituted 9-Fluorenols: Mechanisms, Protocols, and Industrial Applications

Topic: Literature Reviews on Substituted 9-Fluorenol Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted 9-fluorenols represent a critical scaffold in both medicinal chemistry and materials science. They serve as pivotal intermediates for antimalarial drugs like Lumefantrine (Coartem), wakefulness-promoting agents, and as precursors for optoelectronic polymers (polyfluorenes) used in OLEDs. This guide synthesizes current literature to provide a rigorous technical analysis of the primary synthetic pathways: nucleophilic addition to 9-fluorenones and the reduction of 9-fluorenone derivatives. It moves beyond simple recipe listing to explore the mechanistic causality, kinetic control, and industrial scalability of these transformations.

Mechanistic Foundations: The C9 Reactive Center

The unique reactivity of the 9-position in the fluorene ring system is dictated by its electronic environment. The C9 carbon is part of a cyclopentadiene ring fused between two benzene rings.

-

Acidity: In the parent fluorene, the C9 protons are relatively acidic (pKa ~22.6 in DMSO) due to the formation of the aromatic 14-electron fluorenyl anion upon deprotonation.

-

Electrophilicity: In 9-fluorenones, the carbonyl carbon is highly electrophilic. However, the fused aromatic rings introduce steric strain and electronic conjugation that can influence nucleophilic attack trajectories.

-

Stability: The resulting 9-fluorenol carbocation (9-fluorenyl cation) is anti-aromatic (4n pi electrons), making S_N1 substitution pathways at this position electronically disfavored unless stabilized by electron-donating groups.

Visualization: Synthetic Strategy Map

The following diagram outlines the primary routes from the parent fluorene to various fluorenol derivatives.

Figure 1: Strategic map of 9-fluorenol synthesis showing oxidative, reductive, and nucleophilic pathways.

Pathway A: The Reductive Route (Secondary Alcohols)

The reduction of 9-fluorenones is the standard method for generating secondary 9-fluorenols. This transformation is chemically robust but requires optimization for industrial substrates like 2,7-dichloro-9-fluorenone.

Standard Protocol: Borohydride Reduction

Sodium borohydride (NaBH₄) is the reagent of choice due to its chemoselectivity (tolerates esters/nitro groups) and ease of handling compared to LiAlH₄.

Experimental Protocol:

-

Dissolution: Dissolve 1.0 eq of substituted 9-fluorenone in MeOH or EtOH (approx. 5-10 mL/g). Note: Fluorenones are sparingly soluble in alcohols; warm to 40°C if necessary.

-

Addition: Cool to 0°C. Add 1.5 eq of NaBH₄ portion-wise over 15 minutes. Causality: Exothermic H₂ evolution requires controlled addition to prevent solvent boil-over.

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (shift from yellow ketone to colorless alcohol).

-

Quench: Add dilute HCl (1M) dropwise until pH ~7. Safety: Destroys excess hydride and boron complexes.

-

Isolation: Precipitate with water or extract with EtOAc. Yields typically >95%.[1]

Industrial Case Study: Lumefantrine Intermediate

In the synthesis of the antimalarial drug Lumefantrine , the reduction of a substituted fluorenone derivative is a critical step.[2]

-

Substrate: 2,7-dichloro-9H-fluoren-4-yl-ketones.

-

Challenge: The electron-withdrawing chlorine atoms at C2 and C7 increase the electrophilicity of the carbonyl, making it highly reactive but also prone to over-reduction or side reactions if strong reductants are used.

-

Process Insight: Industrial patents (e.g., CN100494137C) often utilize KBH₄ or NaBH₄ in methanol/THF mixtures to ensure solubility of the dichloro-derivative while maintaining mild conditions to prevent dechlorination.

Visualization: Reduction Mechanism

Figure 2: Step-wise mechanism of borohydride reduction of 9-fluorenone.

Pathway B: The Nucleophilic Route (Tertiary Alcohols)

To synthesize 9-aryl or 9-alkyl-9-fluorenols, Grignard or organolithium reagents are employed. This pathway is sensitive to steric hindrance and moisture.

Protocol: Grignard Addition (PhMgBr)

This method synthesizes 9-phenyl-9-fluorenol , a model for photoresist materials and modifiers in polymer chemistry.

Experimental Protocol:

-

Preparation of Grignard: In a flame-dried 3-neck flask under N₂, activate Mg turnings (1.2 eq) with iodine crystal. Add bromobenzene (1.1 eq) in anhydrous THF dropwise. Reflux until Mg is consumed.

-

Addition: Cool Grignard solution to 0°C. Add 9-fluorenone (1.0 eq) dissolved in dry THF slowly.

-

Mechanism Check: The solution color often changes from the deep red/brown of the Grignard to a lighter suspension as the alkoxide forms.

-

-

Reflux: Heat to mild reflux for 2–4 hours to drive the reaction against steric resistance.

-

Workup: Quench with saturated NH₄Cl (aq). Avoid strong acids to prevent dehydration to the dibenzofulvene derivative.

Critical Control Points

| Parameter | Effect on Outcome | Optimization Strategy |

| Solvent Dryness | Water destroys Grignard reagent (R-Mg-X + H₂O → R-H). | Use THF distilled over Na/Benzophenone or molecular sieves. |

| Temperature | Low temp favors addition; High temp can cause reduction (beta-hydride transfer). | Start at 0°C, then warm to reflux only if conversion is slow. |

| Stoichiometry | Excess ketone complicates purification. | Use slight excess of Grignard (1.1–1.2 eq) to ensure full conversion of the ketone. |

Emerging Methods: Catalytic Transfer Hydrogenation

For green chemistry applications, avoiding stoichiometric boron waste is desirable. Transfer hydrogenation (CTH) uses isopropanol (IPA) as both solvent and hydrogen source.

-

Catalysts: Ru(II) or Rh(III) complexes (e.g., TsDPEN ligands).

-

Mechanism: Metal-hydride insertion.

-

Advantage: Reversible reaction; acetone byproduct is easily removed.

-

Recent Advances: Hafnium-based Metal-Organic Frameworks (Hf-MOFs) have shown activity for this transformation, offering a heterogeneous, recyclable catalyst option.[3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Inactive NaBH₄ or wet Grignard. | Test reagent activity on benzaldehyde. Dry solvents rigorously. |

| Yellow Product | Unreacted Fluorenone contamination. | Recrystallize from hexane/EtOH or perform column chromatography. |

| Alkene Formation | Acid-catalyzed dehydration during workup. | Use weak acids (NH₄Cl, acetic acid) for quenching; avoid heating during workup. |

| Low Yield (Grignard) | Enolization of ketone (rare for fluorenone) or steric hindrance. | Switch to organolithium (more nucleophilic, less bulky) or add CeCl₃ (Luche conditions). |

References

-

Synthesis and Applications of 9/9,9-Substituted Fluorene Derivatives. ResearchGate. (2025). Review of C-C bond formation at the 9-position. Link

-

Improved Process for the Synthesis of Lumefantrine. Quick Company. Industrial patent analysis for 2,7-dichloro-9-fluorenol intermediates. Link

-

Reduction of 9-Fluorenone Lab Experiment. YouTube/AzoLearn. Visual protocol for borohydride reduction. Link

-

Catalytic Transfer Hydrogenation of Biomass-Derived Carbonyls over Hafnium-Based MOFs. PubMed. Application of Hf-MOF-808 in transfer hydrogenation. Link

-

Grignard Reaction Mechanism and Protocols. Organic Chemistry Portal. Detailed mechanistic insight into 1,2-addition. Link

-

Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction. Thieme Connect. Advanced functionalization methods. Link

Sources

Methodological & Application

Application Note: Recrystallization Protocols for 2-bromo-9-methylfluoren-9-ol

Abstract & Scope

2-bromo-9-methylfluoren-9-ol is a critical intermediate scaffold used in the synthesis of organic light-emitting diodes (OLEDs) and functionalized pharmaceutical agents.[1][2] Its purification is often complicated by the coexistence of unreacted starting material (2-bromo-9-fluorenone) and dehydration byproducts (9-methylene-fluorenes).[1][2]

This Application Note provides a definitive guide to the recrystallization of 2-bromo-9-methylfluoren-9-ol. Unlike simple aromatics, this compound possesses a "Janus-faced" polarity—a lipophilic brominated fluorene core coupled with a polar tertiary hydroxyl group.[1][2] This duality requires specific solvent systems that balance solvation power with selective crystallization.[1][2]

Chemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play.

| Feature | Chemical Moiety | Interaction Type | Solubility Implication |

| Core | Fluorene Ring | Soluble in Toluene, Benzene, DCM.[1] | |

| Substituent | 2-Bromine | Dipole-Dipole | Increases solubility in halogenated solvents (DCM, Chloroform).[1][2] |

| Functional Group | 9-Hydroxyl (3°) | Hydrogen Bonding | Soluble in Alcohols, THF, EtOAc; Insoluble in Alkanes.[1] |

| Impurity | 2-bromo-9-fluorenone | Carbonyl Dipole | Highly soluble in Acetone; often co-crystallizes if not separated.[1][2] |

Expert Insight: The tertiary alcohol at the 9-position is prone to acid-catalyzed dehydration.[1] Avoid acidic solvents or high-temperature prolonged heating, which can convert the alcohol into the corresponding alkene (2-bromo-9-methylenefluorene).[1]

Recommended Solvent Systems

Based on the solubility profile of 9-substituted fluorenols [1, 2], the following solvent systems are validated for high-purity isolation.

System A: The "Displacement" Method (Dichloromethane / Hexane)

Best for: Removal of non-polar impurities and high recovery yields.

-

Solvent: Dichloromethane (DCM) - Excellent solubilizer.[1][2]

-

Mechanism: The compound dissolves readily in DCM.[1][2] Hexane is added to the "cloud point," forcing the fluorenol to crystallize while impurities remain in the mother liquor.

System B: The "Thermal Gradient" Method (Ethanol or Methanol)

Best for: Large-scale batches and removal of inorganic salts (e.g., Magnesium salts from Grignard reactions).[1]

-

Mechanism: Steep solubility curve.[1][2] The compound is soluble in boiling ethanol but significantly less soluble at 0°C.[1][2]

-

Note: If the compound "oils out" (forms a liquid droplet instead of crystals), add a small amount of water to increase polarity or switch to System A.

Experimental Protocol: Step-by-Step

Phase 1: Solvent Screening (Small Scale)

Before committing the bulk material, perform this rapid screen on 50-100 mg samples.[1]

-

Test Tube A (Ethanol): Add 1 mL Ethanol. Heat to boil. If soluble, cool to 0°C. Check for crystals.[1][2]

-

Test Tube B (DCM/Hexane): Dissolve in 0.5 mL DCM. Add Hexane dropwise until turbid.[1][2] Warm to clear, then cool.[1][2][3][4]

-

Test Tube C (Toluene): Add 0.5 mL Toluene. Heat. (Often too soluble, but good for very impure samples).[1][2]

Phase 2: Bulk Recrystallization (Protocol for System A)

Materials:

-

Erlenmeyer flask, Hot plate, Buchner funnel[1]

Procedure:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum Dichloromethane (DCM) at room temperature to just dissolve the solid.[2]

-

Tip: If insoluble particles remain (likely salts like MgBrOH), filter the solution through a Celite pad or fluted filter paper before adding the anti-solvent.

-

-

Precipitation: While stirring, slowly add Hexanes dropwise.

-

Re-solvation: Add a few drops of DCM to just clear the turbidity.[1][2] The solution is now saturated.[1][2]

-

Crystallization: Cover the flask with foil (to prevent evaporation) and let it stand undisturbed at room temperature for 2 hours.

-

Secondary Cooling: Once crystals form, move the flask to a 4°C fridge or ice bath for 1 hour to maximize yield.

-

-

Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Hexane (do not use DCM, it will wash away the product).

-

Drying: Dry under high vacuum at 40°C. (Avoid high heat to prevent dehydration).[1][2]

Visualization: Workflow & Decision Logic[1]

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct solvent based on the behavior of your specific crude batch.[2]

Caption: Decision matrix for selecting between Single-Solvent (Ethanol) and Multi-Solvent (DCM/Hexane) systems.

Diagram 2: The Recrystallization Workflow

A visual representation of the physical process to ensure purity.[2]

Caption: Standard operational workflow for high-purity recrystallization of fluorenol derivatives.

Troubleshooting & Quality Control

| Issue | Cause | Corrective Action |

| Oiling Out | Impurities lower the melting point; solution is too concentrated.[1][2] | Add more solvent; reheat; add a seed crystal.[1][2] Switch to DCM/Hexane system. |

| Yellow Color | Presence of unreacted Fluorenone or conjugated impurities.[1][2] | Perform a "Charcoal Treatment": Add activated carbon to hot solution, stir 5 min, filter hot.[1] |

| Low Yield | Too much solvent used or crystals dissolved during washing.[1][2] | Concentrate mother liquor and repeat (2nd crop). Wash only with cold anti-solvent (Hexane).[1][2] |

| Dehydration | Acidic impurities or excessive heat.[1][2] | Ensure solvent is neutral.[1][2] Dry under vacuum at <40°C. |

Validation Metrics:

-

HPLC Purity: Target >99.0% (254 nm).

-

1H NMR: Verify methyl peak (singlet ~1.5-1.8 ppm) and absence of alkene protons.

-

Melting Point: Sharp range (Expected range ~100-140°C depending on specific polymorph; compare to 9-phenyl analogue ~112°C [3]).[1][2]

References

-

Organic Syntheses Procedure: 9-Phenyl-9-fluorenol. Organic Syntheses. Coll. Vol. 10, p.263 (2004); Vol. 78, p.249 (2000).[1][2] (Demonstrates purification of 9-substituted fluorenols via crystallization). [Link]

-

Recrystallization of 9-Fluorenone. Amherst College Organic Chemistry Lab Manual. (General protocols for fluorene-based systems). [Link]

Sources

Application Notes & Protocols: Leveraging 2-bromo-9-methylfluoren-9-ol as a Strategic Intermediate in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene scaffold is a cornerstone in the design of advanced organic materials and pharmacologically active compounds, owing to its rigid, planar structure and unique photophysical properties.[1][2][3] Derivatives of fluorene are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel therapeutics.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[5][6] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 2-bromo-9-methylfluoren-9-ol, a key building block for accessing a diverse array of functionalized 9-methylfluorene derivatives. We will explore the rationale behind synthetic strategies, the causality of experimental parameter selection in the Suzuki coupling, and provide a robust, step-by-step protocol for its successful implementation.

Synthesis and Characterization of the Intermediate

The strategic utility of 2-bromo-9-methylfluoren-9-ol lies in its bifunctional nature: the bromine atom at the C2 position serves as the reactive handle for cross-coupling, while the hydroxyl group at the C9 position offers a site for further derivatization or can influence solubility and solid-state packing. A reliable synthesis of this intermediate is paramount. A logical and efficient two-step approach starting from 9-fluorenone is proposed below.

Proposed Synthesis of 2-bromo-9-methylfluoren-9-ol:

-

Electrophilic Bromination: The synthesis commences with the selective bromination of commercially available 9-fluorenone at the C2 position. This can be achieved using a suitable brominating agent under controlled conditions.[7]

-

Nucleophilic Addition: The resulting 2-bromo-9-fluorenone is then treated with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to install the methyl and hydroxyl groups at the C9 position via a 1,2-addition to the carbonyl. This approach is analogous to the synthesis of other 9-substituted-9-fluorenols.[8][9]

Caption: Proposed synthetic workflow for 2-bromo-9-methylfluoren-9-ol.

Application Notes: The Suzuki-Miyaura Coupling Mechanism and Component Selection

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[10] Its success is highly dependent on the synergistic interplay of the catalyst, ligand, base, and solvent.

The Catalytic Cycle

The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-9-methylfluoren-9-ol, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[12]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

-

Catalyst System (Palladium Source & Ligand):

-

Ligands: Ligands are critical for stabilizing the palladium center, enhancing its solubility, and tuning its reactivity.[5] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with sterically hindered or electronically deactivated substrates.[13][14]

-

Base Selection: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form an "ate" complex (boronate), which increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[11][12]

-

Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[11] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents and the fluoride-scavenging effect of the cesium cation.

-

-

Solvent System: The solvent must solubilize the reactants and catalyst system. Anhydrous, polar aprotic solvents are common.

-

Typical Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently employed, often with a small amount of water to dissolve the inorganic base.[14]

-

Green Chemistry Approaches: Micellar catalysis using surfactants like TPGS-750-M in water has emerged as a scalable and environmentally benign alternative to organic solvents, often reducing side reactions like dehalogenation.[15]

-

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-9-methylfluoren-9-ol with a generic arylboronic acid.

Materials and Reagents

| Reagent | Molar Eq. | Purpose |

| 2-bromo-9-methylfluoren-9-ol | 1.0 | Aryl halide substrate |

| Arylboronic Acid | 1.1–1.5 | Coupling partner |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.01–0.05 | Catalyst |

| Base (e.g., K₂CO₃) | 2.0–3.0 | Activates boronic acid |

| Solvent (e.g., Toluene/H₂O 4:1) | - | Reaction medium |

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-9-methylfluoren-9-ol (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene) followed by the degassed water. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.).

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically taking small aliquots from the reaction mixture.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere. | Use a fresh batch of catalyst; Ensure proper degassing of solvents and thorough purging of the reaction vessel. |

| Ineffective base or insufficient amount. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase stoichiometry; Ensure the base is finely powdered. | |

| Dehalogenation | Presence of protic impurities; Reaction too slow. | Use anhydrous solvents; Increase catalyst loading or switch to a more active ligand to accelerate the coupling. |

| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Maintain a strict inert atmosphere; Reduce the catalyst loading. |

Conclusion

2-bromo-9-methylfluoren-9-ol is a highly valuable and versatile intermediate for the synthesis of functionalized fluorene derivatives. The Suzuki-Miyaura coupling provides an exceptionally robust and efficient method for C-C bond formation at the C2 position, enabling access to a vast chemical space relevant to materials science and medicinal chemistry. By understanding the underlying mechanism and the rationale for selecting specific reaction components, researchers can effectively troubleshoot and optimize these transformations to achieve high yields and purity. The protocols and insights provided herein serve as a solid foundation for the successful application of this powerful synthetic strategy.

References

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

- Kuwano, R., et al. (2011). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. Chemistry – An Asian Journal.

- Gallou, F., et al. (2017). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development.

- Hassan, J., et al. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews.

- Sarma, D., et al. (2015).

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Engle, K. M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

- Itoh, T., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Liu, C., et al. (2020).

- Liu, C., et al. (2020).

-

The Organic Chemistry Channel. (2025). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

- Gloe, K., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen.

- Rapoport, H., et al. (1990). 9H-Fluorene, 9-bromo-9-phenyl. Organic Syntheses.

- D'Auria, M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.

-

University of Wisconsin-Platteville. (n.d.). Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9- Fluorenol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. 2-Bromo-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.iastate.edu [chem.iastate.edu]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Yoneda Labs [yonedalabs.com]

- 15. researchgate.net [researchgate.net]

Friedel-Crafts alkylation using 2-bromo-9-methyl-9H-fluoren-9-ol

Application Note & Protocol

Topic: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Arenes using 2-bromo-9-methyl-9H-fluoren-9-ol for the Synthesis of Novel Bioactive Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Fluorenyl Scaffolds

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and unique photophysical properties.[1] Derivatives of fluorene have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects.[1] A critical challenge in drug discovery is the efficient construction of complex molecular architectures. The Friedel-Crafts alkylation, a cornerstone of C-C bond formation, offers a direct route to append aromatic systems to this valuable core.[2][3]

This application note details a protocol for the Friedel-Crafts alkylation of various arenes using this compound as the alkylating agent. This specific substrate is of high strategic importance for several reasons:

-

Stable Carbocation Precursor: As a tertiary benzylic alcohol, it readily forms a stabilized 9-fluorenyl carbocation under acidic conditions, facilitating the alkylation of even moderately activated aromatic rings.[4]

-

Architectural Complexity: The reaction generates sterically demanding 9-aryl-9-methylfluorene structures, providing access to unique three-dimensional chemical space.

-

A Handle for Diversification: The presence of the bromine atom at the C2 position is a key design element. It serves as a versatile functional handle for subsequent post-alkylation modifications via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The strategic incorporation of halogens is a well-established tactic in medicinal chemistry to modulate pharmacokinetic properties.[5][6]

This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a discussion of the synthetic utility of the resulting products for professionals engaged in drug discovery and development.

Reaction Mechanism: In-Situ Generation of a Stabilized Electrophile

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[7][8] The key to success is the efficient in-situ generation of a potent electrophile—the 2-bromo-9-methyl-9-fluorenyl carbocation—from the tertiary alcohol precursor.

The process can be dissected into four critical steps:

-

Activation of the Alcohol: The Lewis acid (e.g., FeCl₃, BF₃·OEt₂) coordinates to the hydroxyl group of this compound. This transforms the poor-leaving hydroxide into a good leaving group (e.g., -OH-FeCl₃).[9]

-

Formation of the Carbocation: The activated complex dissociates to generate water and a tertiary, benzylic carbocation. This carbocation is highly stabilized by resonance across the two phenyl rings of the fluorene system, making it an effective electrophile.

-

Nucleophilic Attack: The π-system of the electron-rich arene substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic C9 of the fluorenyl carbocation. This forms a new C-C bond and a resonance-stabilized cyclohexadienyl cation intermediate, often referred to as a sigma complex or arenium ion.[7]

-

Rearomatization: A weak base, such as the conjugate base of the Lewis acid complex (e.g., [FeCl₃(OH)]⁻), abstracts a proton from the site of substitution on the arene ring. This collapses the sigma complex, restores aromaticity to the arene, and regenerates the catalyst, yielding the final 9-aryl-2-bromo-9-methyl-9H-fluorene product.

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Alkylation.

Experimental Protocols

Synthesis of Starting Material: this compound

Rationale: This starting material is not commonly available commercially. A reliable synthesis is achieved via the Grignard reaction, where a methyl nucleophile adds to the carbonyl of 2-bromo-9-fluorenone. This is a standard and high-yielding transformation for creating tertiary alcohols.[10]

Materials:

-

2-bromo-9-fluorenone

-

Magnesium turnings

-

Iodomethane (MeI)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous ether/THF and a crystal of iodine to initiate the reaction. Add a solution of iodomethane (1.1 eq) in anhydrous ether/THF dropwise, maintaining a gentle reflux. After addition is complete, stir for 1 hour at room temperature.

-

Addition to Ketone: Cool the Grignard solution to 0 °C. Add a solution of 2-bromo-9-fluorenone (1.0 eq) in anhydrous THF dropwise. Causality Note: Slow addition at low temperature is crucial to control the exothermicity of the reaction.

-

Reaction & Quenching: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting ketone. Cool the mixture to 0 °C and quench slowly by adding saturated aqueous NH₄Cl.

-

Work-up & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.

General Protocol for Friedel-Crafts Alkylation

Rationale: This protocol uses iron(III) chloride (FeCl₃), a moderately active and cost-effective Lewis acid that is effective for activating benzylic alcohols without being overly harsh, which could lead to degradation.[11] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. The arene is used in excess to favor mono-alkylation over potential poly-alkylation.[8][11]

Materials:

-

This compound

-

Anhydrous iron(III) chloride (FeCl₃)

-

Arene substrate (e.g., anisole, toluene, xylene), dried over molecular sieves.

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the arene substrate (3-5 eq). Dissolve the solids in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous FeCl₃ (0.3 - 1.1 eq, start with catalytic amount) portion-wise. Causality Note: A color change is typically observed upon addition of the Lewis acid, indicating complex formation. Maintaining a low temperature minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding deionized water. Safety Note: Quenching is exothermic and may release HCl gas.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/DCM eluent system, to afford the pure 9-aryl-2-bromo-9-methyl-9H-fluorene.

Data Presentation: Scope and Expected Outcomes

The choice of arene substrate significantly impacts reaction rate and regioselectivity. Electron-donating groups (EDGs) on the arene accelerate the reaction, while electron-withdrawing groups (EWGs) are strongly disfavored. The table below summarizes expected outcomes for representative arenes.

| Arene Substrate | Activating Group | Expected Major Product(s) | Expected Yield Range | Key Considerations |

| Anisole | -OCH₃ (strong EDG) | para-substituted product | 70-90% | Highly reactive. Low temperature is critical to ensure para-selectivity over the ortho-isomer. |

| Toluene | -CH₃ (weak EDG) | Mixture of ortho and para | 60-80% | Steric hindrance from the bulky fluorenyl electrophile will favor the para-isomer. |

| m-Xylene | Two -CH₃ (EDGs) | Substitution at C4 (ortho to one Me, para to the other) | 75-95% | Highly activated substrate; reaction is typically rapid. |

| Benzene | None | Monosubstituted product | 40-60% | Less reactive than substituted arenes; may require stoichiometric Lewis acid or longer reaction times. |

Applications and Downstream Functionalization

The true synthetic power of this protocol lies in the versatility of its products. The C2-bromo substituent is a linchpin for diversification, enabling access to a vast array of derivatives through well-established cross-coupling chemistry. This workflow is exceptionally well-suited for generating focused libraries in a lead optimization campaign.

Caption: Synthetic workflow from alkylation to advanced analogs.

References

-

Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link]

-

Title: friedel n crafts alkylation reaction Source: askIITians URL: [Link]

-

Title: Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents Source: RSC Advances URL: [Link]

-

Title: Friedel-Crafts Alkylation Source: Organic Chemistry Portal URL: [Link]

-

Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Phenol alkylation (Friedel-Crafts Alkylation) Source: J&K Scientific LLC URL: [Link]

-

Title: Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) Source: Study Mind URL: [Link]

-

Title: Friedel–Crafts alkylation using electron‐deficient benzylic alcohols. Source: ResearchGate URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

- Title: Preparation method for 9, 9,-dimethyl-2-bromofluorene Source: Google Patents URL

-

Title: Friedel-Crafts Alkylation Source: SynArchive URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: 9H-Fluorene, 9-bromo-9-phenyl- Source: Organic Syntheses URL: [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. friedel n crafts alkylation reaction - askIITians [askiitians.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jk-sci.com [jk-sci.com]

scale-up synthesis methods for 2-bromo-9-methyl-9H-fluoren-9-ol

An Application Note and Protocol for the Scale-Up Synthesis of 2-bromo-9-methyl-9H-fluoren-9-ol

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate for advanced materials and pharmaceutical development. The protocol details a robust, two-step synthetic route commencing with the high-yield bromination of 9-fluorenone to produce the intermediate, 2-bromo-9-fluorenone. This is followed by a carefully controlled Grignard reaction with methylmagnesium bromide to yield the target tertiary alcohol. Emphasis is placed on the critical parameters and safety protocols required for transitioning from laboratory-scale to larger-scale production, addressing challenges such as reaction exothermicity, moisture sensitivity, and purification. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important fluorenol derivative.

Introduction: Significance and Scale-Up Rationale

Fluorene derivatives are a cornerstone in the development of functional organic materials, finding extensive use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1] Specifically, this compound serves as a versatile building block. The bromine atom at the 2-position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the hydroxyl group at the C9 position can be used for further functionalization or to influence molecular packing and solubility.[2][3]

While laboratory-scale syntheses are well-documented, scaling up the production presents significant challenges. The featured Grignard reaction is notoriously exothermic and highly sensitive to atmospheric moisture, risks that are magnified at larger scales.[4] This guide provides a validated, two-step approach designed for scalability, focusing on process control, safety, and high-yield purification.

Overall Synthetic Pathway

The synthesis is performed in two distinct stages:

-

Stage 1: Phase-transfer catalyzed bromination of 9-fluorenone to yield 2-bromo-9-fluorenone.

-

Stage 2: Nucleophilic addition of a methyl Grignard reagent to 2-bromo-9-fluorenone to form the final product, this compound.

Caption: Workflow for the two-stage synthesis of the target compound.

Stage 1: Synthesis of 2-Bromo-9-fluorenone

3.1. Rationale and Mechanistic Insight

The direct bromination of 9-fluorenone is an efficient method for producing the required ketone intermediate. The chosen method employs a phase-transfer catalyst (such as tetra-n-butylammonium chloride) with potassium bromate and ammonium bromide.[5][6] This system is advantageous for scale-up as it avoids the use of elemental bromine, which is highly corrosive and hazardous to handle in large quantities. The phase-transfer catalyst facilitates the transport of the bromide ions from the aqueous phase to the organic phase where the reaction with 9-fluorenone occurs, leading to excellent yields, often exceeding 99%.[5][7]

3.2. Detailed Experimental Protocol (100 g Scale)

Equipment:

-

2 L three-neck round-bottom flask

-

Mechanical overhead stirrer

-

Reflux condenser

-

Heating mantle with temperature controller and thermocouple

-

Buchner funnel and filtration flask

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

|---|---|---|---|---|

| 9-Fluorenone | 180.21 | 100.0 g | 0.555 | 1.0 |

| Ammonium Bromide | 97.94 | 135.9 g | 1.387 | 2.5 |

| Potassium Bromate | 167.00 | 101.4 g | 0.607 | 1.1 |

| Tetra-n-butylammonium chloride | 277.92 | 23.1 g | 0.083 | 0.15 |

| Sodium Sulfite | 126.04 | ~20 g | - | - |

| Deionized Water | 18.02 | ~1 L | - | - |

Procedure:

-

Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, reflux condenser, and thermocouple.

-

Charging Reagents: To the flask, add 9-fluorenone (100.0 g), ammonium bromide (135.9 g), tetra-n-butylammonium chloride (23.1 g), and 500 mL of deionized water.

-

Heating: Begin vigorous stirring and heat the mixture to 75°C.

-

Addition of Oxidant: Once the temperature is stable at 75°C, add the potassium bromate (101.4 g) portion-wise over 1 hour to control the reaction rate and temperature.

-

Reaction: Maintain the reaction mixture at 75°C with vigorous stirring for an additional 3-4 hours after the final addition of potassium bromate. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Cooling and Quenching: After completion, cool the reaction mixture to room temperature. A yellow solid will precipitate. Slowly add a 20% aqueous solution of sodium sulfite until the yellow-orange color of any residual bromine dissipates.

-

Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove salts.

-

Drying: Dry the resulting bright yellow solid in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically >98%.

Stage 2: Grignard Synthesis of this compound

4.1. Rationale and Critical Scale-Up Parameters

The conversion of the ketone to the tertiary alcohol is achieved via a Grignard reaction, a classic and powerful C-C bond-forming reaction.[8] On a large scale, the primary challenges are managing the reaction's significant exotherm and maintaining strictly anhydrous (water-free) conditions.[4][9]

-

Anhydrous Conditions: Grignard reagents react violently with water.[10] All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.[11]

-

Temperature Control: The reaction is highly exothermic. A robust cooling system is essential. The slow, controlled addition of the ketone to the Grignard solution allows for manageable heat dissipation, preventing a runaway reaction where the solvent could boil violently.[4][12] Using tetrahydrofuran (THF) as a solvent is recommended over diethyl ether for scale-up due to its higher boiling point and flash point, which provides a wider and safer operating temperature window.[4]

-

Workup: The quenching step must also be performed with cooling, as the neutralization of excess Grignard reagent is also exothermic. Saturated aqueous ammonium chloride is a standard quenching agent that effectively hydrolyzes the magnesium alkoxide intermediate while buffering the pH to prevent side reactions.[13]

4.2. Detailed Experimental Protocol (100 g Scale)

Equipment:

-

3 L three-neck round-bottom flask (rigorously oven or flame-dried)

-

Mechanical overhead stirrer

-

500 mL pressure-equalizing dropping funnel (rigorously dried)

-

Low-temperature thermometer or thermocouple

-

Inert gas (Nitrogen or Argon) inlet and bubbler

-

Large ice-water or dry ice/acetone bath

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

|---|---|---|---|---|

| 2-Bromo-9-fluorenone | 259.10 | 100.0 g | 0.386 | 1.0 |

| Methylmagnesium Bromide (3.0 M in THF) | - | 154.4 mL | 0.463 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~1.5 L | - | - |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | ~500 mL | - | - |

| Toluene | 92.14 | For extraction & recrystallization | - | - |

| Heptane | 100.21 | For recrystallization | - | - |

Procedure:

-

Setup: Assemble the dried 3 L flask with the mechanical stirrer, inert gas inlet, and a septum. Flame-dry the entire setup under a flow of inert gas and allow it to cool to room temperature.

-

Grignard Reagent: Charge the flask with methylmagnesium bromide solution (154.4 mL, 3.0 M in THF) via cannula or syringe, followed by 500 mL of anhydrous THF to dilute.

-

Cooling: Cool the Grignard solution to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve the 2-bromo-9-fluorenone (100.0 g) in 800 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the cooled, stirred Grignard reagent over 1.5 - 2 hours. Maintain the internal temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction mixture will likely become a thick slurry.

-

Quenching: Cool the reaction flask back down to 0°C. Very slowly and carefully, add the saturated aqueous ammonium chloride solution dropwise. This process is highly exothermic and may cause gas evolution. Add at a rate that keeps the internal temperature below 20°C. Continue adding until all bubbling ceases and two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with toluene (2 x 200 mL).

-

Washing: Combine all organic layers and wash with brine (2 x 250 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale-yellow solid.

Purification, Characterization, and Data Summary

5.1. Purification by Recrystallization

For large-scale purification, recrystallization is the most effective method.

-

Dissolve the crude product in a minimum amount of hot toluene.

-

Slowly add heptane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

5.2. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the methyl group singlet and the aromatic protons.

-

¹³C NMR: To confirm the number of unique carbons.

-

Melting Point: To assess purity.

-

FT-IR: To confirm the presence of the -OH stretch and the absence of the C=O stretch from the starting material.

5.3. Process Data Summary

| Parameter | Stage 1 (Bromination) | Stage 2 (Grignard Reaction) |

| Key Reagents | 9-Fluorenone, KBrO₃, NH₄Br | 2-Bromo-9-fluorenone, CH₃MgBr |

| Solvent | Water | Anhydrous THF |

| Temperature | 75°C | 0°C to Room Temperature |

| Reaction Time | 4-5 hours | 3-4 hours |

| Typical Yield | >98% | 85-95% (after purification) |

| Purification | Washing with water | Recrystallization (Toluene/Heptane) |

Safety and Hazard Management

Stage 1: Bromination

-

Potassium bromate is a strong oxidizing agent. Avoid contact with combustible materials.

-

The reaction should be conducted in a well-ventilated fume hood.

Stage 2: Grignard Reaction

-

Fire Hazard: Anhydrous ethers like THF are extremely flammable. Ensure there are no ignition sources nearby. A Class D fire extinguisher (for combustible metals) should be available.[4][12]

-

Water Reactivity: Methylmagnesium bromide is a water-reactive and potentially pyrophoric reagent. It must be handled under an inert atmosphere at all times.[10]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[12]

-

Quenching: The quenching process is highly exothermic and must be done slowly and with adequate cooling to prevent uncontrolled boiling of the solvent.

-

Contingency Plan: Do not work alone when performing a large-scale Grignard reaction. Have a plan for emergency cooling (e.g., a larger cooling bath) in case of an unexpected exotherm.[4][12]

References

-

Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

-

University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

Chemdad Co., Ltd. 2-Bromo-9-fluorenone. [Link]

-

American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. [Link]

-

Laboratory Safety. Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

- Google Patents.

-

YouTube. Grignard reaction safety. [Link]

- Google Patents.

-

ResearchGate. Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. [Link]

- Google Patents. US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof.

- Google Patents.

- Google Patents. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

RSC Publishing. Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature. [Link]

-

ResearchGate. Extraction and Purification of Fluorene from Wash Oil. [Link]

-

National Center for Biotechnology Information. 9-Phenyl-4,5-diaza-9H-fluoren-9-ol monohydrate. [Link]

-

The Royal Society of Chemistry. Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow at Room Temperature - Supporting Information. [Link]

-

ResearchGate. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acs.org [acs.org]

- 5. 2-Bromo-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-9-fluorenone | 3096-56-8 [chemicalbook.com]

- 7. 2-Bromo-9-fluorenone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. quora.com [quora.com]

- 12. dchas.org [dchas.org]

- 13. 9-Phenyl-4,5-diaza-9H-fluoren-9-ol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Stability and Reactivity of 2-bromo-9-methyl-9H-fluoren-9-ol Under Acidic Conditions

Document ID: TSS-CHEM-FL09-002 Version: 1.0 Last Updated: February 15, 2026

Introduction

This technical guide provides an in-depth analysis of the stability of 2-bromo-9-methyl-9H-fluoren-9-ol, a tertiary alcohol derivative of fluorene, in acidic environments. Researchers frequently encounter challenges with the stability of this and similar compounds during synthesis, purification, or in acidic reaction media. This document serves as a troubleshooting resource, offering explanations for observed phenomena, predictive insights into reaction pathways, and validated protocols to manage the compound's reactivity. Our approach is grounded in fundamental principles of physical organic chemistry to empower researchers to make informed experimental decisions.

Core Scientific Issue: Inherent Instability in Acidic Media

The central issue concerning this compound is its rapid degradation in the presence of acid catalysts. This instability is not an anomaly but a predictable outcome based on its molecular structure. As a tertiary alcohol, it is highly susceptible to acid-catalyzed dehydration, a classic E1 elimination reaction.[1][2]

Question: Why is this compound so unstable under acidic conditions?

Answer: The instability is due to a well-established, multi-step reaction mechanism initiated by the acid:

-

Protonation of the Hydroxyl Group: The reaction begins with the protonation of the alcohol's hydroxyl (-OH) group by an acid (H⁺).[3] This converts the poor leaving group (-OH) into an excellent leaving group, water (-OH₂⁺).[3]

-

Formation of a Carbocation Intermediate: The protonated alcohol readily loses a water molecule, resulting in the formation of a tertiary carbocation at the C9 position of the fluorene ring.[3] This step is typically the slowest and therefore the rate-determining step of the reaction.[3]

-

Deprotonation to Form an Alkene: A weak base (such as the conjugate base of the acid catalyst or the solvent) removes a proton from a carbon atom adjacent to the carbocation. In this molecule, the most likely site is one of the hydrogens on the C9-methyl group, leading to the formation of a stable exocyclic double bond.

This entire process is the acid-catalyzed dehydration of a tertiary alcohol, which is generally a facile and rapid reaction, often requiring only catalytic amounts of acid and mild heating.[2][3]

Visualizing the Core Reaction Mechanism

Caption: Acid-catalyzed E1 dehydration of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments involving this compound in the presence of acids.

Q1: I'm attempting a reaction in an acidic solvent, and my solution is turning dark brown or black. What is causing this decomposition?

Answer: This is a frequent issue when using strong, oxidizing acids, particularly concentrated sulfuric acid (H₂SO₄). While an effective catalyst for dehydration, H₂SO₄ is also a powerful oxidizing agent that can lead to undesirable side reactions, including oxidation of the alcohol and the aromatic system, resulting in charring and the formation of polymeric tars.[4]

Recommended Solution:

-

Switch to a Non-Oxidizing Acid: Concentrated phosphoric acid (H₃PO₄) is an excellent alternative for dehydration as it is not a strong oxidizing agent and typically leads to cleaner reactions.[4]

-

Use a Milder Lewis Acid: For sensitive substrates, consider milder Lewis acids or other dehydration agents like phosphorus oxychloride (POCl₃) in pyridine, which operates under basic conditions.

-

Control Temperature: Avoid excessive heat, which can accelerate side reactions.

Q2: My post-reaction analysis (NMR/LC-MS) shows a mixture of products. What are the likely byproducts?

Answer: Besides the primary dehydration product (2-bromo-9-methylene-9H-fluorene), you may be observing products from a competing Sₙ1 reaction, especially if your solvent is nucleophilic.

The key intermediate for both E1 and Sₙ1 pathways is the same: the 2-bromo-9-methyl-9H-fluoren-9-yl carbocation. The fate of this carbocation determines the product distribution.

-

Sₙ1 Pathway: If the reaction is conducted in a nucleophilic solvent like methanol or ethanol at lower temperatures, the solvent molecules can act as nucleophiles and attack the carbocation. This results in the formation of an ether (e.g., 2-bromo-9-methoxy-9-methyl-9H-fluorene).

-

E1 Pathway: Elimination is favored by higher temperatures. The base removes a proton from the methyl group to form the alkene.[2]

Table 1: Common Products and Formation Conditions

| Product Name | Structure | Formation Pathway | Favorable Conditions |

| 2-bromo-9-methylene-9H-fluorene | Alkene | E1 Elimination | Higher temperatures; non-nucleophilic solvent. |

| 2-bromo-9-methoxy-9-methyl-9H-fluorene | Ether | Sₙ1 Substitution | Lower temperatures; methanol as solvent/nucleophile. |

| Polymeric Materials | Complex Mixture | Oxidation/Charring | Strong oxidizing acids (e.g., conc. H₂SO₄); high heat.[4] |

Visualizing Competing Reaction Pathways

Caption: Competing E1 and Sₙ1 pathways from the common carbocation intermediate.

Q3: How does the bromo-substituent at the C2 position influence the stability?

Answer: The bromine atom at the C2 position exerts an electron-withdrawing inductive effect. This effect slightly destabilizes the carbocation intermediate formed at C9 by pulling electron density away from the aromatic system. Consequently, this compound might react slightly slower in an acid-catalyzed dehydration compared to its non-brominated counterpart, 9-methyl-9H-fluoren-9-ol. Conversely, electron-donating groups on the fluorene ring would stabilize the carbocation and accelerate the reaction.[5][6]

Q4: My reaction is proceeding very slowly or not at all. What factors should I investigate?

Answer: While the compound is generally unstable in acid, a lack of reaction could be due to several factors:

-

Insufficient Acid Catalyst: Ensure a sufficient catalytic amount of a strong acid is present. The pKa of the acid should be low enough to effectively protonate the alcohol.

-

Low Temperature: Dehydration reactions often require an energy input to overcome the activation barrier for carbocation formation.[2] Gentle heating may be necessary.

-

Purity of Starting Material: Impurities in the starting alcohol could interfere with the catalyst.

-

Solvent Choice: Ensure the solvent is appropriate for the reaction and does not interfere with the acid catalyst.

Experimental Protocols

To provide practical guidance, we have outlined standard procedures for conducting and monitoring the controlled degradation of this compound.

Protocol 1: Controlled Dehydration to 2-bromo-9-methylene-9H-fluorene

Objective: To cleanly convert the starting alcohol to its corresponding alkene via acid-catalyzed dehydration.

Materials:

-

This compound

-

Toluene (anhydrous)

-

Concentrated Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of this compound in anhydrous toluene (approx. 0.1 M concentration).

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of concentrated phosphoric acid to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using TLC (see Protocol 2). The reaction is typically complete within 1-3 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-bromo-9-methylene-9H-fluorene.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Objective: To track the consumption of the starting material and the formation of the product.

Materials:

-

Silica gel TLC plates (with UV indicator)

-

Developing chamber

-

Mobile Phase: 10% Ethyl Acetate in Hexane (this may need optimization)

-

UV lamp (254 nm)

Procedure:

-

Spotting: Using a capillary tube, spot the initial reaction mixture (T=0) on the TLC plate. As the reaction proceeds, take small aliquots at regular intervals (e.g., every 30 minutes) and spot them alongside the initial spot.

-

Development: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

-

Interpretation: The starting alcohol (this compound) is more polar and will have a lower Rf value. The product alkene (2-bromo-9-methylene-9H-fluorene) is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

References

- A long-lived fluorenyl cation: efficiency booster for uncaging and photobase properties. Physical Chemistry Chemical Physics (RSC Publishing).

- Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com.

- Dehydration of alcohols (video). Khan Academy.

- Isolation of an Antiaromatic 9‐Hydroxy Fluorenyl Cation. PMC - NIH.

- A Long-Lived Fluorenyl Cation: Efficiency Booster for Uncaging and Photobase Properties | Request PDF. ResearchGate.

- Fluorenyl Cations: Synthesis and Reactivity. PubMed.

- Explain why the acid-catalyzed dehydration of an alcohol is a rev... | Study Prep in Pearson+. Pearson+.

- Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures. Fritz Haber Institute.

- dehydration of alcohols. Chemguide.

- DEHYDRATION OF ALCOHOL, EASE OF DEHYDRATION, ACID CATALYSIS, REVERSIBILITY, ORIENTATION. PHARMD GURU.

Sources

- 1. study.com [study.com]

- 2. Khan Academy [khanacademy.org]

- 3. pharmdguru.com [pharmdguru.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. A long-lived fluorenyl cation: efficiency booster for uncaging and photobase properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

A Guide to Elemental Analysis Standards for Brominated Organic Compounds: Ensuring Accuracy for C14H11BrO and Beyond

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel compound is a cornerstone of chemical characterization. It serves as a fundamental validation of a substance's empirical formula and purity. When dealing with halogenated compounds, such as those with the molecular formula C14H11BrO, the selection of appropriate analytical standards and methodologies is critical to achieving accurate and defensible results. This guide provides an in-depth comparison of available standards and a detailed examination of the experimental protocols necessary for the robust elemental analysis of such compounds.

The Critical Role of Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis hinges on the quality of the reference materials used for calibration and validation. A Certified Reference Material (CRM) is a standard where one or more of its property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[1][2] For elemental analysis, this means the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens are known with a high degree of certainty.

The production of high-quality CRMs is governed by stringent international standards, most notably ISO 17034, "General requirements for the competence of reference material producers."[3][4][5] Accreditation to ISO 17034 ensures that a manufacturer has a robust quality management system and the technical competence to produce reliable and stable CRMs.[4][5] When selecting a standard, prioritizing those from ISO 17034 accredited producers is a critical first step in establishing a self-validating analytical system.

Comparing Standards for Bromo-Organic Analysis

While a CRM with the exact molecular formula C14H11BrO may not be commercially available, the key is to select a standard that is a pure, stable, and well-characterized organobromine compound. This allows for the validation of both the C/H analysis and the bromine determination method. A prime example of a suitable and widely available CRM is 4-Bromobenzoic Acid.

| Certified Reference Material | Molecular Formula | Theoretical Mass Fractions (%) | Certified Mass Fractions (%) | Key Attributes & Supplier Example |

| 4-Bromobenzoic Acid | C7H5BrO2 | C: 41.82, H: 2.51, Br: 39.75, O: 15.92 | C: 41.84 ± 0.2, H: 2.50 ± 0.1, Br: 39.76 ± 0.2 (Typical) | ISO 17034 certified, high purity, solid, stable. Available from suppliers like Elemental Microanalysis. |

| Acetanilide (for CHN validation) | C8H9NO | C: 71.09, H: 6.71, N: 10.36, O: 11.84 | C: 71.09 ± 0.3, H: 6.71 ± 0.2, N: 10.36 ± 0.2 (Typical) | A common standard for validating the CHN component of the analysis. Available from various suppliers.[6] |

Rationale for Selection: 4-Bromobenzoic acid is an excellent choice as it contains carbon, hydrogen, and bromine in proportions that allow for robust analytical validation. Its solid and stable nature simplifies handling and weighing. While the oxygen content is not always certified, it can be determined by difference, or a separate oxygen-specific standard can be used for validation if required.

Experimental Protocols: A Two-pronged Approach

The elemental analysis of a C14H11BrO compound requires two distinct analytical procedures: one for carbon and hydrogen (and nitrogen, if present), and another for bromine.

Part 1: Carbon and Hydrogen (CHN) Analysis by Combustion

Modern CHN analysis is a highly automated technique based on the complete combustion of the sample in a stream of pure oxygen.[7][8] This process, often referred to as the Dumas method, converts carbon to carbon dioxide (CO2) and hydrogen to water (H2O).[9] These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[10][11]

Experimental Workflow for CHN Analysis

Caption: Workflow for CHN elemental analysis by combustion.

Step-by-Step Methodology:

-

Calibration: Calibrate the elemental analyzer using a certified reference material such as acetanilide or 4-bromobenzoic acid. This establishes the response factor of the detector for each element.

-

Sample Preparation: Accurately weigh 2-3 mg of the C14H11BrO compound into a clean tin capsule using a microbalance.[8] The sample weight is critical as the final results are reported as a weight percentage.

-

Encapsulation: Fold the tin capsule to securely enclose the sample, ensuring no loss of material.

-

Instrument Loading: Place the encapsulated sample into the instrument's autosampler.

-

Combustion: The sample is dropped into a high-temperature furnace (typically around 1000°C) with a constant flow of pure oxygen. This ensures complete and rapid combustion.

-

Gas Separation and Detection: The resulting gases (CO2, H2O, and N2 if present) are passed through a gas chromatography column to separate them. A thermal conductivity detector then measures the concentration of each gas.

-

Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of carbon and hydrogen in the original sample.

Part 2: Bromine Analysis by Oxygen Flask Combustion and Ion Chromatography

The determination of halogens in organic compounds requires a different approach. A well-established method is oxygen flask combustion, as detailed in ASTM E442.[12] This technique involves the combustion of the sample in a closed, oxygen-filled flask, followed by the absorption of the combustion products into a suitable solution. Modern analysis often couples this combustion with ion chromatography (CIC) for sensitive and specific quantification of the resulting bromide ions.[13][14][15]

Sources

- 1. fda.gov [fda.gov]

- 2. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]

- 3. ISO 17034 – ANAB [anab.ansi.org]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. labunlimited.com [labunlimited.com]

- 6. Standards and CRMs [elementalmicroanalysis.com]

- 7. Combustion analysis - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. measurlabs.com [measurlabs.com]

- 10. rsc.org [rsc.org]

- 11. spectro-lab.pl [spectro-lab.pl]

- 12. img.antpedia.com [img.antpedia.com]

- 13. measurlabs.com [measurlabs.com]

- 14. eag.com [eag.com]

- 15. Combustion ion chromatography for the analysis of halogens and sulphur [qa-group.com]

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-Bromo-9-methyl-9H-fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precision of analytical measurements is paramount. The quality of your results is inextricably linked to the quality of your reference standards. This guide provides an in-depth comparison of reference standards for the analysis of 2-Bromo-9-methyl-9H-fluoren-9-ol, a key intermediate in various synthetic pathways. We will explore the critical attributes of reference standards, the methodologies for their characterization, and how to select the appropriate grade of standard for your specific application.

The Hierarchy of Reference Standards: A Framework for Comparison

Not all reference standards are created equal. Understanding their classification is the first step in making an informed choice. The suitability of a standard is dictated by its intended use, whether for initial identification, routine quality control, or as a primary calibrator for quantitative assays.[1][2]

-

Primary Reference Standards: These are of the highest purity and are thoroughly characterized using a battery of orthogonal analytical techniques.[3] Their value is assigned without reference to another standard. Pharmacopeial standards, such as those from USP, are a prime example.[2][4][5][6]

-

Secondary Reference Standards (In-house or Working Standards): These standards are characterized by comparison to a primary reference standard. They are typically used for routine laboratory analyses to conserve the more expensive primary standard.[3]

-

Certified Reference Materials (CRMs): CRMs are a type of primary standard with a certificate that provides traceability to SI units and a statement of uncertainty. They are often used for method validation and to ensure accuracy in high-stakes analyses.

The choice between these standards depends on the criticality of the measurement. For regulatory submissions or the validation of a new analytical procedure, a primary or certified reference standard is indispensable. For routine in-process controls, a well-characterized secondary standard is often sufficient and more cost-effective.

Core Directive: A Multi-Pronged Approach to Characterization

A credible reference standard for this compound must be supported by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and assigned value. The trustworthiness of a standard is built upon the orthogonality of the analytical techniques used for its characterization.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure. A combination of techniques is essential to provide a complete picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of organic compounds.[7] For this compound, NMR can confirm the presence and connectivity of the fluorenol core, the methyl group, and the bromo-substituent.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.[7][8] High-resolution MS can provide an accurate mass measurement, which can help to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group in this compound.[7]

Purity Determination: Orthogonal Approaches

Purity is perhaps the most critical attribute of a reference standard. It is typically determined using a combination of methods to account for different types of potential impurities (e.g., organic, inorganic, residual solvents, water).

-

Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for assessing the purity of organic compounds.[8][9] An HPLC method with UV detection is commonly used to separate and quantify any organic impurities.

-

Quantitative NMR (qNMR): qNMR has emerged as a primary analytical method for the purity determination of organic compounds.[10][11][12][13][14] It allows for direct quantification without the need for a specific reference standard of the analyte, by comparing the integral of an analyte peak to that of a certified internal standard.[12][14]

-

Mass Balance: This approach involves the summation of all measured impurities (organic, inorganic, water, residual solvents) and subtracting this total from 100%.[15][16][17] This method provides a comprehensive assessment of the main component's purity.

The following diagram illustrates a typical workflow for the comprehensive characterization of a primary reference standard.

Sources

- 1. lachmanconsultants.com [lachmanconsultants.com]

- 2. <11> USP REFERENCE STANDARDS [drugfuture.com]